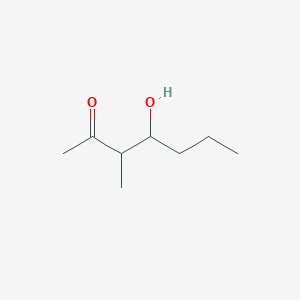
4-Hydroxy-3-methylheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methylheptan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group attached to the fourth carbon and a methyl group attached to the third carbon of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methylheptan-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction between 3-methylbutanal and acetone, followed by a reduction step to yield the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-3-heptanone or 4-Methyl-3-heptanoic acid.
Reduction: 4-Hydroxy-3-methylheptanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-3-methylheptan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylheptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methylpentan-2-one: A shorter chain analog with similar functional groups.
4-Hydroxy-6-methylheptan-2-one: A positional isomer with the methyl group at a different position.
4-Methyl-3-heptanone: Lacks the hydroxyl group, making it less reactive in certain reactions.
Uniqueness
4-Hydroxy-3-methylheptan-2-one is unique due to its specific combination of functional groups and chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
56072-27-6 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-hydroxy-3-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-4-5-8(10)6(2)7(3)9/h6,8,10H,4-5H2,1-3H3 |
InChI Key |
NQORAOWGAVMMJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















